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Compound of Interest

Compound Name:
N-(4-aminocyclohexyl)hexanamide

hydrochloride

CAS No.: 1587534-37-9

Cat. No.: B1382947

Get Quote

Executive Summary: The Amphiphilic "Goldilocks"
Zone
In the optimization of cationic amine scaffolds for drug delivery and fragment-based drug

discovery (FBDD), the modulation of the N-acyl chain length on 1,4-diaminocyclohexane cores

is a critical determinant of bioavailability.

N-(4-aminocyclohexyl)hexanamide hydrochloride (hereafter referred to as Compound-C6)

represents a strategic "middle ground" between highly polar fragments and insoluble lipidic

surfactants. Unlike its acetylated analogs (too polar for passive diffusion) or palmitoylated

analogs (which form stable lipid nanoparticles but lack solubility), Compound-C6 exhibits a

unique Hydrophilic-Lipophilic Balance (HLB) that facilitates membrane interaction without

permanent entrapment.
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This guide provides a comparative technical analysis of Compound-C6 against its primary

structural analogs, focusing on physicochemical properties, synthesis challenges, and

experimental performance in permeability assays.

Structural Analogs & Physicochemical Profiling
To understand the utility of Compound-C6, we must benchmark it against the "Polar Control"

(C2) and the "Lipophilic Control" (C12).

Comparative Data Table

Feature
Compound-C2

(Acetamide)
Compound-C6

(Hexanamide)

Compound-C12

(Dodecanamid
e)

Compound-Bz

(Benzamide)

Structure
Acyl chain:

Methyl

Acyl chain:

Pentyl

Acyl chain:

Undecyl

Acyl group:

Phenyl

Mol. Weight ~192.7 g/mol ~248.8 g/mol ~332.9 g/mol ~254.7 g/mol

Calc. LogP -0.8 (Hydrophilic) 1.9 (Moderate) 4.8 (Lipophilic) 1.4 (Aromatic)

Water Sol.
High (>100

mg/mL)

Moderate (<10

mg/mL)

Low (<0.1

mg/mL)
Low (<1 mg/mL)

Primary Utility
Fragment

Screening

Permeability

Scaffold
LNP/Surfactant

Pi-Stacking

Probe

pKa (Amine) ~10.6 ~10.6 ~10.5 ~10.4

Technical Insight: The C6 Advantage
The Compound-C6 analog sits in the optimal LogP range (1.5 – 2.5) for CNS penetration and

oral bioavailability rules (Lipinski/Veber). The cyclohexane ring provides structural rigidity,

reducing the entropic penalty of binding compared to linear diamines, while the hexanoyl tail

provides sufficient lipophilicity to interact with hydrophobic pockets or cross membranes without

acting as a detergent.
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Understanding how these analogs interact with biological membranes is crucial for selecting

the right tool for your assay.

Workflow: Analog Selection Logic
The following diagram illustrates the decision matrix for selecting the appropriate 1,4-

diaminocyclohexane derivative based on the experimental goal.
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Figure 1: Decision matrix for selecting N-acylated cyclohexylamines based on physicochemical

requirements.

Experimental Protocols
Protocol A: Selective Mono-Acylation Synthesis
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Challenge: The core scaffold, trans-1,4-diaminocyclohexane, has two identical primary amines.

Controlling the reaction to produce the mono-hexanamide (Compound-C6) without generating

the di-hexanamide byproduct is the primary synthetic hurdle.

Methodology:

Reagent Stoichiometry: Use a 5:1 molar excess of the diamine to the acylating agent

(Hexanoyl chloride).

Solvent System: Dissolve trans-1,4-diaminocyclohexane (10 mmol) in dry Dichloromethane

(DCM) at 0°C.

Addition: Add Hexanoyl chloride (2 mmol) dropwise over 60 minutes. The high dilution

ensures the acyl chloride encounters free diamine rather than mono-acylated product.

Quench & Wash: Quench with water. The excess unreacted diamine remains in the aqueous

phase (high pH). The mono-amide and di-amide partition into organic.

Purification: Since Compound-C6 has a free amine, it can be purified by Acid-Base

Extraction:

Extract organic layer with 1M HCl (Compound-C6 moves to aqueous; Di-amide stays in

organic).

Basify the aqueous extract (pH > 12) and re-extract with DCM.

Convert to HCl salt using 4M HCl in Dioxane.

Protocol B: High-Throughput LogD Determination
(Shake-Flask Micro-method)
Objective: To empirically verify the lipophilicity of Compound-C6 vs Analogs.

Preparation: Prepare 10 mM DMSO stocks of C2, C6, C12, and Bz analogs.

Partitioning: In a 96-well deep-well plate, add 495 µL of Octanol (saturated with buffer) and

495 µL of PBS (pH 7.4, saturated with octanol).
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Spike: Add 10 µL of compound stock.

Equilibration: Seal and shake at 800 rpm for 24 hours at 25°C.

Phase Separation: Centrifuge at 3000g for 10 minutes.

Quantification: Analyze both phases via LC-MS/MS.

Calculation:

Performance Analysis: Permeability vs. Solubility
The following graph logic visualizes why Compound-C6 is often the preferred starting point for

lead optimization over its analogs.
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Figure 2: The "Trade-off" curve. Compound-C6 optimizes the compromise between solubility

and permeability.

Interpretation of Results
Compound-C2: Shows < 5% transport in PAMPA assays due to high polarity. Useful only if

an active transporter is targeted.

Compound-C12: Shows high membrane retention but low recovery in the receiver well (non-

specific binding).
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Compound-C6: Typically demonstrates 40-60% recovery in receiver wells in PAMPA assays,

indicating true passive permeability.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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